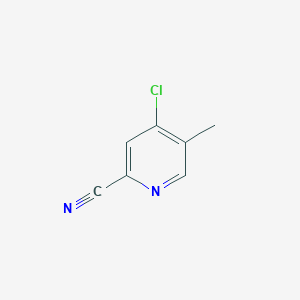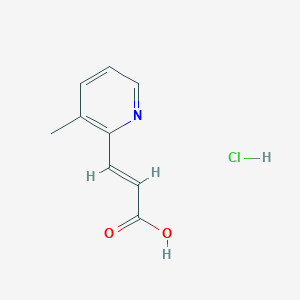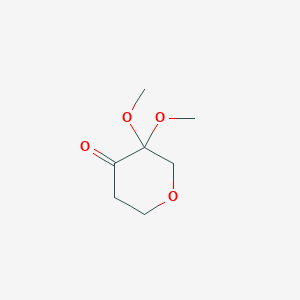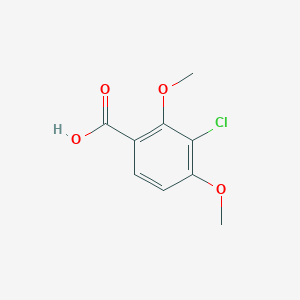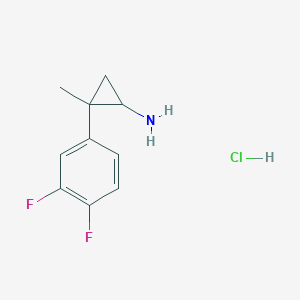
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
概要
説明
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular diseases. The compound’s unique structure, featuring a cyclopropane ring substituted with difluorophenyl and methyl groups, contributes to its reactivity and utility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of 3,4-difluorophenyl derivatives. One common method starts with 3,4-difluorobenzaldehyde, which undergoes a series of reactions including condensation with malonic acid, followed by cyclopropanation using reagents like diazomethane or similar cyclopropanating agents . The resulting cyclopropane derivative is then subjected to amination to introduce the amine group, and finally, the hydrochloride salt is formed by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2.
Reduction: LiAlH4 in ether or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, particularly in its role as an intermediate for ticagrelor, involves the inhibition of the P2Y12 receptor on platelets. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke . The molecular targets include the P2Y12 receptor, and the pathways involved are related to platelet activation and aggregation .
類似化合物との比較
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: A closely related compound with similar applications in medicinal chemistry.
2-(2,4-Difluorophenyl)cyclopropanamine: Another analog with slight variations in the substitution pattern on the phenyl ring, affecting its reactivity and biological activity.
Uniqueness
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and methyl groups on the cyclopropane ring enhances its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals .
特性
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNFGVSIVWTWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


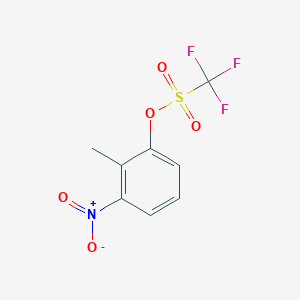
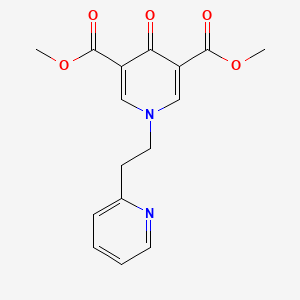
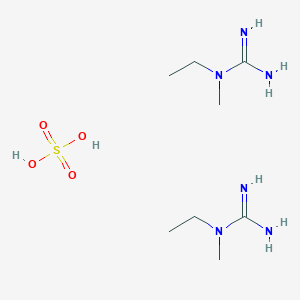

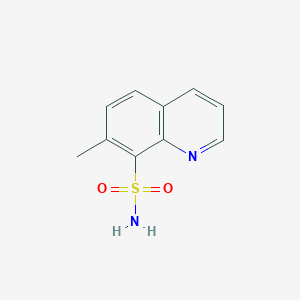
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)
![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)

